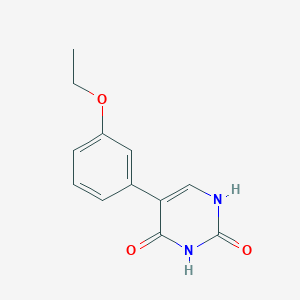

5-(3-Ethoxyphenyl)pyrimidine-2,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-ethoxyphenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-9-5-3-4-8(6-9)10-7-13-12(16)14-11(10)15/h3-7H,2H2,1H3,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEHXQLXUIRYMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Ethoxyphenyl Pyrimidine 2,4 Diol and Analogous Pyrimidine 2,4 Diols

Conventional Synthetic Routes to Pyrimidine-2,4-diol Core Structures

The formation of the foundational pyrimidine-2,4-diol ring is a well-established area of heterocyclic chemistry. Conventional methods typically involve the construction of the six-membered ring from acyclic precursors through condensation mechanisms.

Cyclocondensation Reactions (e.g., involving urea (B33335) and β-ketoacids or related precursors)

Cyclocondensation reactions represent a cornerstone for pyrimidine (B1678525) synthesis. These methods unite a three-carbon component with a molecule containing a C-N-C fragment, most commonly urea or its derivatives like thiourea. The classical Pinner synthesis, for instance, involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com A modified Pinner reaction utilizes a β-keto ester in place of the 1,3-diketone, a process that can be enhanced by ultrasound irradiation. mdpi.com

A fundamental route to the unsubstituted pyrimidine-2,4-diol (uracil) scaffold involves the reaction of urea with malonic acid or its esters. More complex dihydropyrimidines can be prepared in high yields through a one-pot condensation of aldehydes, acetoacetates, and ureas, often mediated by a polyphosphate ester. researchgate.net The reaction of β-oxoesters or 1,3-dicarbonyl compounds with substituted ureas can lead to 5-acyl-4-hydroxyhexahydropyrimidine-2-ones, which are then dehydrated to form the pyrimidine ring. researchgate.net

Table 1: Examples of Cyclocondensation Reactions for Pyrimidine Core Synthesis

| C-C-C Precursor | C-N-C Precursor | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| β-Keto Ester | Amidine | Ultrasound (US) irradiation | Fully substituted pyrimidines | mdpi.com |

| Acetoacetate, Aldehyde | Urea | Polyphosphate ester | Dihydropyrimidines | researchgate.net |

| 1,3-Diketone | Urea/Thiourea | NaY zeolite | Tetrahydropyrimidines | researchgate.net |

| Acetylacetone, Aromatic Aldehyde | Thiourea | Molecular iodine, Acetonitrile (B52724) (boiling) | 1,2,3,4-Tetrahydropyrimidine-2-thiones | researchgate.net |

Multi-Component Reaction (MCR) Approaches for Pyrimidine Core Formation

Multi-component reactions (MCRs) are highly efficient, allowing for the synthesis of complex molecules in a single step from three or more reactants, which is particularly attractive for creating libraries of diverse products. acs.orgbohrium.com The Biginelli reaction is a classic three-component synthesis that condenses an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones. researchgate.net

More recent advancements have introduced catalytic MCRs that offer improved sustainability and regioselectivity. mdpi.com For example, a novel iridium-catalyzed multicomponent synthesis produces pyrimidines from amidines and up to three different alcohol molecules. acs.orgbohrium.com This process proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.orgbohrium.com Nickel-catalyzed MCRs have also been developed for the dehydrogenative coupling of alcohols and amidines. mdpi.com These modern MCRs provide access to highly and unsymmetrically substituted pyrimidines that are otherwise difficult to obtain. acs.orgbohrium.com

Table 2: Overview of Multi-Component Reactions (MCRs) for Pyrimidine Synthesis

| Components | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Aldehyde, β-Ketoester, Urea/Thiourea | Acid catalyst (e.g., H2SO4) | Classic Biginelli reaction for dihydropyrimidinones. | researchgate.netnih.gov |

| Amidine, up to three Alcohols | PN5P-Ir-pincer complexes | Sustainable; liberates H2 and H2O; regioselective access to unsymmetrically substituted pyrimidines. | acs.orgbohrium.com |

| Alcohols, Amidines | Nickel complex | Dehydrogenative multicomponent coupling. | mdpi.com |

| Ketone, two Aldehydes, two Ammonium Acetate (B1210297) | Triflic acid | Pseudo five-component reaction for polysubstituted pyrimidines. | mdpi.com |

Strategies Utilizing Thiophene (B33073)/Furan Precursors

An alternative, though less common, approach to pyrimidine synthesis involves the use of other heterocyclic rings, such as thiophene or furan, as starting materials. These methods often rely on building the pyrimidine ring onto the existing heterocycle, sometimes followed by a ring transformation. A prominent example is the synthesis of thieno[2,3-d]pyrimidines, which are bio-isosteres of purines. nih.gov

The synthesis typically begins with a functionalized thiophene, such as methyl 2-aminothiophene-3-carboxylate. nih.govnih.gov This precursor contains a nucleophilic amino group and an adjacent ester, which can react with various reagents to form the fused pyrimidine ring. For instance, reaction with isothiocyanates can lead to the formation of condensed pyrimidine systems. nih.gov The Gewald aminothiophene synthesis, which involves the base-catalyzed condensation of a ketone with a β-ketonitrile and elemental sulfur, is a key method for preparing the required aminothiophene precursors. uobaghdad.edu.iq In some cases, a deconstruction-reconstruction strategy can be employed, where a pyrimidine is cleaved into a reactive intermediate and then recyclized to form a new heterocycle. nih.gov

Table 3: Synthesis of Pyrimidine Derivatives from Heterocyclic Precursors

| Precursor | Reagent(s) | Product | Reference |

|---|---|---|---|

| Ethyl 2-aminothiophene-3-carboxylate | Isothiocyanates | Thieno[2,3-d]pyrimidine (B153573) derivatives | nih.govnih.gov |

| Ketone, β-Ketonitrile, Sulfur | Base (e.g., Morpholine) | 2-Aminothiophene (Gewald Synthesis) | uobaghdad.edu.iq |

| 1,4-Dicarbonyl compound | Lawesson's Reagent | Thiophene (Paal-Knorr Synthesis) | uobaghdad.edu.iqgoogle.com |

Introduction of the Aryl Moiety at the 5-Position

To synthesize the target compound, 5-(3-Ethoxyphenyl)pyrimidine-2,4-diol, the 3-ethoxyphenyl group must be attached to the C5 position of the pyrimidine ring. This can be achieved by arylating a pre-formed pyrimidine ring or by incorporating the aryl group into one of the acyclic precursors before the cyclization step. The former approach is often more versatile and is dominated by modern catalytic methods.

Direct Arylation Techniques on the Pyrimidine Ring

Direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the need to pre-functionalize the substrate. acs.org These methods create aryl-heteroaryl bonds by activating a C-H bond on the heterocycle, most commonly with a palladium catalyst. acs.orgrsc.org

For the synthesis of 5-aryl uracils, protocols have been developed for the direct Pd-catalyzed arylation of 5-halouracils with arenes and electron-rich heterocycles. acs.orgfiu.edu In these reactions, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is often used as a promoter. acs.org While these specific examples start with a 5-halo-substituted uracil (B121893), the field of C-H activation aims to directly functionalize the C5-H bond of the uracil ring itself. Pyrimidine rings can also act as directing groups to facilitate the regioselective C-H arylation of an adjacent phenyl ring, demonstrating the utility of the heterocycle in guiding such transformations. mdpi.com

Table 4: Direct Arylation for C5-Functionalization of Uracils

| Substrate | Arylating Agent | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| 5-Iodouracil | Furan | Pd(OAc)2, PPh3, TBAF | Provides access to 5-arylated uracils, avoiding organometallic reagents. | acs.org |

| 5-Halouracil Nucleosides | Arenes/Heteroarenes | Pd-catalyst, TBAF or other bases | Applicable to natural nucleosides. | acs.orgfiu.edu |

| 2-Aryl-pyrimidines | Arylating Agent | Pd-catalyst | Pyrimidine acts as a directing group for ortho-arylation of the 2-aryl substituent. | mdpi.com |

| Thieno[3,2-d]pyrimidine | Bromobenzene | Pd(OAc)2, K2CO3 | Demonstrates C-H activation on a related fused heterocycle. | mdpi.com |

Cross-Coupling Methodologies for Aryl-Pyrimidine Linkage

Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for forming C-C bonds in organic synthesis. acs.org The Suzuki-Miyaura reaction is particularly prevalent for creating aryl-pyrimidine linkages. This reaction typically involves the coupling of a 5-halopyrimidine, such as 5-bromo- or 5-iodouracil, with an arylboronic acid, like (3-ethoxyphenyl)boronic acid. nih.govresearchgate.net

The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. nih.govresearchgate.net This method demonstrates excellent functional group tolerance and reliability. Other cross-coupling reactions, such as the Stille coupling (using organostannanes) and Heck coupling, also provide effective routes to 5-aryl pyrimidines, though the Suzuki reaction is often preferred due to the lower toxicity and higher stability of the boronic acid reagents. acs.org These reactions are fundamental for producing a wide array of 5-arylpyrimidine derivatives for various applications.

Table 5: Cross-Coupling Reactions for 5-Aryl-Pyrimidine Synthesis

| Reaction Type | Pyrimidine Substrate | Aryl Partner | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 6-Chloro-pyrimidine derivative | Arylboronic acids | Pd(PPh3)4 | nih.gov |

| Suzuki Coupling | 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | Pd(PPh3)2Cl2, K2CO3, Dioxane | researchgate.net |

| Stille Coupling | 5-Iodouridine | 2-(Tributylstannyl)furan | Pd2(dba)3, P(furyl)3 | acs.org |

| Cross-Electrophile Coupling | Aryl Halide (e.g., Pyrimidine halide) | Second Aryl Halide | Nickel or Palladium catalyst, Reductant (e.g., Mn, Zn) | acs.org |

Synthesis of the Ethoxyphenyl Substituent

Etherification Reactions for Ethoxy Group Incorporation

The Williamson ether synthesis is a fundamental and widely used method for the formation of ethers, and it is a primary route for introducing the ethoxy group onto a phenyl ring. researchgate.netmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the 3-ethoxyphenyl precursor, this typically involves the reaction of 3-hydroxyphenylacetonitrile with an ethyl halide, such as ethyl iodide, in the presence of a base.

The general reaction proceeds as follows: a base, such as potassium carbonate or sodium hydroxide, is used to deprotonate the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion. masterorganicchemistry.comtandfonline.com This phenoxide then attacks the electrophilic carbon of the ethyl halide in an SN2 reaction, displacing the halide and forming the ether linkage. masterorganicchemistry.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often being employed to facilitate the reaction. tandfonline.com Reaction temperatures can range from room temperature to elevated temperatures to ensure completion, with reaction times typically spanning several hours. tandfonline.com

Table 1: Illustrative Conditions for Williamson Ether Synthesis

| Phenolic Substrate | Ethylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Hydroxyphenylacetonitrile | Ethyl Iodide | K2CO3 | DMF | 80 | 6 | >90 |

| 3-Hydroxybenzaldehyde | Diethyl Sulfate | NaOH | Ethanol (B145695)/Water | Reflux | 4 | 85-95 |

Note: This table presents generalized conditions based on established Williamson ether synthesis protocols. Actual conditions may vary depending on the specific substrate and desired outcome.

Pre-functionalized Phenyl Ring Coupling

An alternative and highly efficient method for introducing the 3-ethoxyphenyl group is through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. rose-hulman.eduyonedalabs.comlibretexts.org This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this approach, a pre-functionalized 3-ethoxyphenylboronic acid is coupled with a halogenated pyrimidine derivative, such as 5-bromouracil (B15302) or 5-iodouracil.

The synthesis of 3-ethoxyphenylboronic acid itself typically starts from 3-bromoethoxybenzene. This is achieved by first protecting the hydroxyl group of 3-bromophenol (B21344) via Williamson ether synthesis with an ethyl halide. The resulting 3-bromoethoxybenzene is then converted to the corresponding boronic acid through a lithium-halogen exchange followed by reaction with a trialkyl borate, and subsequent acidic workup.

The Suzuki-Miyaura coupling reaction requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂], a base (e.g., sodium carbonate, potassium phosphate), and a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) and water. rose-hulman.eduyonedalabs.com

Table 2: Typical Suzuki-Miyaura Coupling Reaction Parameters

| Halogenated Pyrimidine | Boronic Acid | Palladium Catalyst | Base | Solvent System | Temperature (°C) |

|---|---|---|---|---|---|

| 5-Bromouracil | 3-Ethoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 100 |

| 5-Iodouracil | 3-Ethoxyphenylboronic acid | Pd(OAc)₂ with a phosphine (B1218219) ligand | K₃PO₄ | Dioxane/Water | 80-110 |

Note: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield.

Derivatization and Functionalization Strategies Post-Core Synthesis

Following the successful synthesis of the this compound core, further modifications can be undertaken to explore structure-activity relationships. The pyrimidine ring offers several sites for functionalization. The nitrogen atoms at positions 1 and 3 can be alkylated or acylated. For instance, reaction with alkyl halides in the presence of a base can introduce alkyl groups at N1 and/or N3. The hydroxyl groups at positions 2 and 4, which exist in tautomeric equilibrium with the keto form (uracil), can also be targeted for derivatization, although this is less common for this class of compounds.

Furthermore, the ethoxy group on the phenyl ring could be cleaved to regenerate a hydroxyl group, which can then be used for further functionalization, such as the introduction of different ether or ester groups. Additionally, electrophilic aromatic substitution on the phenyl ring is a possibility, though the directing effects of the existing substituents would need to be considered.

Green Chemistry Principles in Pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to reduce the environmental impact of chemical processes. researchgate.netrasayanjournal.co.in Key strategies include the use of safer and more environmentally benign solvents, such as water or ethanol, in place of hazardous organic solvents. rasayanjournal.co.in Multicomponent reactions, which allow for the synthesis of complex molecules in a single step from multiple starting materials, are also a cornerstone of green pyrimidine synthesis as they reduce the number of synthetic steps and waste generation. rasayanjournal.co.in

The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is another important aspect of green pyrimidine synthesis. researchgate.net Furthermore, energy efficiency is addressed through the use of alternative energy sources like microwave irradiation, which can significantly reduce reaction times and energy consumption. rasayanjournal.co.in Evaluating the "greenness" of a synthetic route can be done using various metrics such as atom economy, E-factor, and process mass intensity. orientjchem.org

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, including the synthesis of pyrimidine derivatives. researchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. researchgate.net This technique is particularly effective for reactions that are slow under conventional heating, such as certain cross-coupling reactions.

In the context of synthesizing this compound, microwave heating can be applied to both the Williamson ether synthesis and the Suzuki-Miyaura coupling steps. For example, a microwave-assisted Suzuki-Miyaura coupling of a 5-halouracil with 3-ethoxyphenylboronic acid can often be completed in a fraction of the time required for conventional heating, while potentially using lower catalyst loadings. researchgate.net The efficiency of microwave heating stems from its ability to directly heat the solvent and reactants, leading to a rapid and uniform temperature increase.

Table 3: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours (e.g., 8-24 h) | Minutes (e.g., 10-30 min) |

| Temperature | Typically 80-110 °C | Can reach higher temperatures rapidly (e.g., 150 °C) |

| Yield | Often moderate to good | Frequently improved |

| Side Reactions | More prevalent due to prolonged heating | Often minimized |

| Energy Consumption | Higher | Lower |

Note: This table provides a general comparison; specific outcomes are reaction-dependent.

Spectroscopic and Advanced Structural Elucidation of 5 3 Ethoxyphenyl Pyrimidine 2,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering a window into the electronic environment of individual atoms. For 5-(3-Ethoxyphenyl)pyrimidine-2,4-diol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular structure. Due to the absence of publicly available experimental spectra for this specific compound, the following data is representative, based on the analysis of structurally analogous 5-aryluracil derivatives.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various types of protons present in a molecule and their respective chemical environments. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the ethoxy group, and the phenyl ring.

The protons on the pyrimidine ring, particularly the two N-H protons, are anticipated to appear as broad singlets in the downfield region of the spectrum, typically between δ 10.0 and 11.5 ppm. The chemical shift of these protons can be influenced by solvent and concentration. The C6-H proton of the pyrimidine ring is expected to resonate as a singlet around δ 7.5-8.0 ppm.

The protons of the 3-ethoxyphenyl substituent will give rise to a characteristic set of signals. The ethoxy group protons will appear as a triplet (for the methyl group, -CH₃) around δ 1.3-1.4 ppm and a quartet (for the methylene (B1212753) group, -OCH₂-) around δ 4.0-4.1 ppm, with a typical coupling constant (J) of approximately 7 Hz. The aromatic protons of the phenyl ring will present a more complex pattern in the region of δ 6.8-7.4 ppm, reflecting their different chemical environments due to the meta-substitution pattern.

Representative ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.2 | br s | 1H | N3-H (pyrimidine) |

| ~10.8 | br s | 1H | N1-H (pyrimidine) |

| ~7.8 | s | 1H | C6-H (pyrimidine) |

| ~7.3 | t, J=7.8 Hz | 1H | Ar-H (phenyl) |

| ~6.9-7.1 | m | 3H | Ar-H (phenyl) |

| ~4.05 | q, J=7.0 Hz | 2H | -OCH₂CH₃ |

| ~1.35 | t, J=7.0 Hz | 3H | -OCH₂CH₃ |

Note: This data is representative and based on analogous compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons (C2 and C4) of the pyrimidine ring are expected to be the most downfield, appearing in the range of δ 150-165 ppm. The other carbon atoms of the pyrimidine ring (C5 and C6) will resonate at approximately δ 110-140 ppm.

The carbon signals for the 3-ethoxyphenyl group will also be characteristic. The carbon attached to the oxygen of the ethoxy group will be found around δ 158-160 ppm, while the other aromatic carbons will appear between δ 115 and 135 ppm. The carbons of the ethoxy group itself will have signals around δ 63 ppm (-OCH₂) and δ 15 ppm (-CH₃).

Representative ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C4 (pyrimidine, C=O) |

| ~159 | C-O (phenyl) |

| ~151 | C2 (pyrimidine, C=O) |

| ~140 | C6 (pyrimidine) |

| ~130 | C (phenyl, ipso) |

| ~129 | CH (phenyl) |

| ~120 | CH (phenyl) |

| ~116 | CH (phenyl) |

| ~115 | C5 (pyrimidine) |

| ~63 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Note: This data is representative and based on analogous compounds. Actual experimental values may vary.

While one-dimensional NMR provides information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals for the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the connection of the ethoxyphenyl group to the C5 position of the pyrimidine ring and for assigning the quaternary carbon signals.

Detailed analysis of these 2D NMR spectra would provide a definitive and unambiguous assignment of all proton and carbon signals, solidifying the proposed structure of this compound. Publicly available experimental 2D NMR data for this specific compound is currently limited.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₂N₂O₃), the exact mass can be calculated.

Representative HRMS Data Table

| Ion | Calculated m/z |

| [M+H]⁺ | 233.0921 |

| [M+Na]⁺ | 255.0740 |

| [M-H]⁻ | 231.0775 |

Note: This data is representative and based on theoretical calculations. Actual experimental values may show slight variations.

The observation of an ion with a mass corresponding to the calculated value would provide strong evidence for the molecular formula of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For a compound like this compound, which may have limited volatility, derivatization might be necessary to make it suitable for GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture. In the analysis of this compound, LC would first separate the compound from any impurities or starting materials. The sample would then be introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratio (m/z) provides information about the molecular weight and elemental composition of the compound.

For this compound (molecular formula C12H12N2O3), the expected molecular weight is approximately 232.24 g/mol . In a typical LC-MS experiment, one would expect to observe a prominent ion corresponding to the protonated molecule [M+H]+ at an m/z of approximately 233.25. Depending on the ionization method used (e.g., Electrospray Ionization - ESI), other adducts such as [M+Na]+ might also be detected. The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation, showing characteristic losses of fragments such as the ethoxy group.

Table 1: Predicted LC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.24 g/mol |

| Predicted [M+H]+ (m/z) | ~233.25 |

| Predicted [M+Na]+ (m/z) | ~255.23 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

The pyrimidine-2,4-diol core would be identifiable by the presence of N-H stretching vibrations, typically appearing as a broad band in the region of 3200-3000 cm-1, and C=O (carbonyl) stretching vibrations, which are expected to be observed around 1750-1650 cm-1. The aromatic nature of the ethoxyphenyl group would be confirmed by C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations in the 1600-1450 cm-1 range. The presence of the ether linkage is indicated by a strong C-O stretching band, typically found between 1260-1000 cm-1.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm-1) |

|---|---|

| N-H Stretch (pyrimidine) | 3200-3000 (broad) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C=O Stretch (pyrimidine) | 1750-1650 |

| C=C Stretch (aromatic) | 1600-1450 |

| C-O Stretch (ether) | 1260-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The this compound molecule contains both a phenyl ring and a pyrimidine ring, which are effective chromophores.

The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol, is expected to show absorption maxima (λmax) corresponding to π→π* transitions within the aromatic and pyrimidine rings. One would anticipate strong absorptions in the UV region, likely between 200 and 300 nm. The exact position and intensity of these absorptions can be influenced by the solvent polarity and the electronic interaction between the phenyl and pyrimidine rings. This technique is also used to determine concentration in various experimental settings.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λmax (nm) |

|---|---|

| π→π (Phenyl Ring)* | ~200-220 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecular structure within it.

A successful crystallographic analysis would provide highly accurate data on bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the pyrimidine and phenyl rings and the dihedral angle between them. Furthermore, this technique would elucidate the intermolecular interactions, such as hydrogen bonding involving the diol and amine functionalities, which dictate the crystal packing arrangement. While no published crystal structure for this specific compound is readily available, studies on similar pyrimidine derivatives confirm the utility of this technique for unambiguous structural confirmation.

Table 4: Key Structural Parameters Obtainable from X-ray Crystallography

| Structural Parameter | Information Provided |

|---|---|

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-O). |

| Bond Angles | Angles between adjacent bonds, defining molecular geometry. |

| Torsion Angles | Dihedral angles describing the conformation around single bonds. |

| Crystal System/Space Group | Symmetry and packing arrangement of molecules in the crystal lattice. |

| Hydrogen Bonding Network | Intermolecular interactions governing the solid-state structure. |

Computational Chemistry and in Silico Investigations of 5 3 Ethoxyphenyl Pyrimidine 2,4 Diol

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Prediction of Ligand-Receptor Binding Modes and Interactions

This subsection would typically detail how 5-(3-Ethoxyphenyl)pyrimidine-2,4-diol binds within the active site of a specific biological target. The analysis would identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. However, no studies detailing these interactions for this compound have been found.

Binding Energy Calculations and Ligand Scoring

Following the prediction of the binding pose, scoring functions are used to estimate the binding affinity, typically reported as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex. Research in this area for this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds.

2D-QSAR Methodologies for Activity Prediction

2D-QSAR studies use descriptors calculated from the 2D structure of a molecule (e.g., molecular weight, logP, topological indices) to develop a predictive model. No 2D-QSAR models specifically developed for or including this compound were identified in the literature.

3D-QSAR Methodologies for Pharmacophore Mapping and Design

3D-QSAR methods consider the three-dimensional properties of molecules to build a predictive model. This can include the generation of a pharmacophore, which is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. There is no published research on the 3D-QSAR or pharmacophore mapping for this compound.

Molecular Dynamics (MD) Simulations for Ligand-Target System Stability

MD simulations are a computational method for studying the physical movement of atoms and molecules over time. In drug discovery, they are used to assess the stability of a ligand-protein complex and to understand the dynamic behavior of the system. No MD simulation studies for a complex containing this compound have been reported in the public domain.

While the computational techniques outlined above are standard in modern drug discovery and chemical research, there is currently no specific, publicly accessible research applying these methods to this compound. Future research may explore the computational properties of this compound, at which point a detailed article could be composed.

Virtual Screening Approaches for Library Prioritization

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a compound like This compound , virtual screening can be employed to assess its potential as a hit or lead compound against a specific biological target. This process often involves methods such as molecular docking, which predicts the preferred orientation of a molecule when bound to a target, and pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups necessary for biological activity.

While specific virtual screening campaigns involving This compound are not detailed in publicly available literature, the general approach would involve docking this molecule into the binding site of a relevant protein. The resulting docking score and predicted binding interactions would then be used to rank it against other molecules in a virtual library. This prioritization helps to focus synthetic and biological testing efforts on compounds with the highest probability of success.

In Silico Pharmacokinetic and Toxicological Prediction Methodologies

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its development. In silico models provide a valuable first look at these properties for compounds like This compound .

Absorption Prediction Methodologies (e.g., Caco-2 Permeability, Oral Bioavailability)

The potential for a drug to be absorbed after oral administration is a key determinant of its utility. In silico tools can predict several parameters related to absorption.

Caco-2 Permeability: The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely used in vitro model to predict human intestinal permeability. Computational models, in turn, are trained on large datasets of experimentally determined Caco-2 permeability values to predict this property for new molecules. These models often use molecular descriptors such as size, polarity, and hydrogen bonding capacity to make predictions.

Oral Bioavailability: This parameter represents the fraction of an orally administered drug that reaches the systemic circulation. Predictive models for oral bioavailability often integrate multiple factors, including solubility, permeability, and first-pass metabolism.

A summary of predicted absorption properties for This compound based on general in silico modeling principles is presented below.

| Property | Predicted Value/Classification |

| Caco-2 Permeability | Moderately Permeable |

| Oral Bioavailability | Good |

Note: These are generalized predictions based on the structure of the compound and may not reflect experimentally determined values.

Distribution Prediction Methodologies (e.g., Blood-Brain Barrier Permeability, Plasma Protein Binding)

Once absorbed, a drug's distribution throughout the body influences its efficacy and potential for side effects.

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the BBB is critical for drugs targeting the central nervous system (CNS). In silico models for BBB permeability often utilize descriptors related to lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin, affects its free concentration and, consequently, its availability to interact with its target and be cleared from the body. Predictive models for PPB are an important component of early drug assessment.

Predicted distribution properties for This compound are summarized in the following table.

| Property | Predicted Value/Classification |

| Blood-Brain Barrier Permeability | Low to Moderate |

| Plasma Protein Binding | High |

Note: These are generalized predictions based on the structure of the compound and may not reflect experimentally determined values.

Metabolism Prediction Methodologies (e.g., Cytochrome P450 Substrate/Inhibitor Prediction)

The metabolism of drugs, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major determinant of their duration of action and potential for drug-drug interactions. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

The predicted metabolic profile for This compound is outlined below.

| Property | Predicted Interaction |

| Cytochrome P450 (CYP) 1A2 Inhibitor | Unlikely |

| Cytochrome P450 (CYP) 2C9 Inhibitor | Likely |

| Cytochrome P450 (CYP) 2C19 Inhibitor | Unlikely |

| Cytochrome P450 (CYP) 2D6 Inhibitor | Unlikely |

| Cytochrome P450 (CYP) 3A4 Inhibitor | Likely |

Note: These are generalized predictions based on the structure of the compound and may not reflect experimentally determined values.

Excretion Prediction Methodologies

While specific in silico models for predicting the primary route of excretion (e.g., renal or biliary) exist, they are often less mature than models for other ADMET properties. These predictions are typically based on a compound's physicochemical properties, such as its molecular weight and polarity. For This compound , a mixed clearance mechanism involving both renal and metabolic pathways would be anticipated based on its structural features.

Toxicity Prediction Methodologies (e.g., Carcinogenicity, Mutagenicity)

Predicting the potential for a compound to cause long-term toxicity, such as cancer or genetic mutations, is a critical safety assessment. In silico models for toxicity prediction often rely on identifying structural alerts, which are chemical substructures known to be associated with specific types of toxicity.

Carcinogenicity and Mutagenicity: A variety of computational systems are available to predict the carcinogenic and mutagenic potential of chemicals. These systems often utilize statistical-based methods and knowledge-based expert systems that have been trained on large databases of experimental toxicity data.

The predicted toxicological profile for This compound is provided below.

| Property | Predicted Risk |

| Carcinogenicity | Low |

| Mutagenicity | Low |

Note: These are generalized predictions based on the structure of the compound and may not reflect experimentally determined values. In silico toxicity predictions are intended for hazard identification and should be confirmed by experimental testing.

Pharmacophore Modeling and Hypothesis Generation for Target-Specific Features

Pharmacophore modeling is a pivotal component of computational drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the compound this compound, also known as 5-(3-ethoxyphenyl)uracil, pharmacophore models are developed to elucidate the key structural motifs that govern its bioactivity. These models are instrumental in designing new derivatives with potentially enhanced potency and selectivity.

The generation of a pharmacophore hypothesis for this compound typically involves the identification of key chemical features. The pyrimidine-2,4-dione core is a rich source of pharmacophoric features. The two keto groups at positions 2 and 4, and the nitrogen atoms at positions 1 and 3, can act as hydrogen bond acceptors and donors, respectively. The exocyclic hydroxyl groups in the diol tautomer are also potential hydrogen bond donors and acceptors.

The 3-ethoxyphenyl substituent at the 5-position introduces a significant hydrophobic region, which is crucial for van der Waals interactions within a target's binding pocket. The ether linkage provides an additional hydrogen bond acceptor site. The aromatic phenyl ring can participate in π-π stacking or hydrophobic interactions.

A representative pharmacophore model for a 5-substituted pyrimidine-2,4-dione derivative might include the following features:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygens of the pyrimidine (B1678525) ring are strong hydrogen bond acceptors. The oxygen atom of the ethoxy group can also serve as a hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): The amine protons on the pyrimidine ring are significant hydrogen bond donors.

Hydrophobic/Aromatic Region (HY/AR): The phenyl ring of the 3-ethoxyphenyl group provides a distinct hydrophobic and aromatic feature.

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Location on the Molecule | Potential Interaction |

| Hydrogen Bond Acceptor | C2=O, C4=O of pyrimidine ring; Oxygen of ethoxy group | Interaction with donor groups in the target's active site |

| Hydrogen Bond Donor | N1-H, N3-H of pyrimidine ring | Interaction with acceptor groups in the target's active site |

| Hydrophobic/Aromatic | 3-ethoxyphenyl ring | van der Waals forces, π-π stacking |

The development of a pharmacophore model is often guided by a set of known active and inactive molecules. By comparing the structural features of these compounds, a hypothesis can be generated that distinguishes between binders and non-binders. For instance, in studies of related 5-aryl-substituted pyrimidine-2,4-diones, the nature and position of substituents on the phenyl ring have been shown to significantly influence biological activity, highlighting the importance of the hydrophobic feature in the pharmacophore model.

Computational programs are employed to automatically generate and validate pharmacophore hypotheses. These programs align a set of active compounds and identify common chemical features and their spatial relationships. The resulting hypotheses are then scored based on their ability to correctly classify active and inactive compounds. A robust pharmacophore model will have a high correlation with the observed biological data and can be used as a 3D query for virtual screening of large compound libraries to identify novel molecules with similar target-specific features.

While specific pharmacophore modeling studies on this compound are not extensively documented in publicly available research, the principles derived from studies on analogous pyrimidine-2,4-dione derivatives provide a strong foundation for constructing a valid pharmacophore hypothesis for this compound. Such a model would be an invaluable tool for the rational design of new therapeutic agents.

In Vitro Pharmacological and Biological Activity Profiling of 5 3 Ethoxyphenyl Pyrimidine 2,4 Diol and Derivatives

Enzyme Inhibition Assays

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. This section details the inhibitory activity of pyrimidine (B1678525) derivatives against various enzymes.

Kinase Inhibition Studies (e.g., CDK2, VEGFR-2)

Cyclin-dependent kinases (CDKs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are crucial targets in cancer therapy due to their roles in cell cycle regulation and angiogenesis, respectively.

Studies on various pyrimidine derivatives have demonstrated their potential as kinase inhibitors. For instance, a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidines were designed and synthesized as Cyclin-Dependent Kinase 2 (CDK2) inhibitors. These compounds exhibited potent and selective CDK inhibitory activities. Notably, certain pyrazolo[3,4-d]pyrimidine derivatives have also been identified as effective CDK2 inhibitors, a trait attributed to their structural similarity to adenine (B156593), allowing them to interact with the kinase domain of ATP. nih.gov

In the context of VEGFR-2 inhibition, novel series of furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) based-derivatives have been synthesized and evaluated. Several of these compounds demonstrated potent, dose-related inhibition of the VEGFR-2 kinase enzyme, with some exhibiting IC50 values in the nanomolar range. The design of these inhibitors often incorporates bioisosteric modifications to enhance their binding to the VEGFR-2 active site.

Inhibition of Other Relevant Enzymes (e.g., HIV Reverse Transcriptase, TRAP1 Kinase, 5-lipoxygenase)

The therapeutic scope of pyrimidine derivatives extends beyond kinase inhibition. Research has explored their effects on other enzymes implicated in various diseases.

Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been investigated for their ability to inhibit the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) activity. nih.gov Some of these compounds were found to inhibit RNase H in the low micromolar range without affecting the RT-associated polymerase function. nih.gov Additionally, 5'-triphosphates of certain 5-substituted 2'-deoxyuridine (B118206) analogs have been shown to be competitive inhibitors of HIV-1 reverse transcriptase. nih.gov

Furthermore, pyrazolo[3,4-d]pyrimidines have demonstrated inhibitory activity against 5-lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been found to inhibit d-dopachrome (B1263922) tautomerase activity, which is relevant in the context of non-small cell lung cancer. nih.gov

Cell-Based Assays for Biological Response

Cell-based assays provide a more holistic view of a compound's biological effects, encompassing its influence on cell proliferation, viability, and its potential as an antimicrobial or antiviral agent.

Anti-proliferative/Cytotoxic Activity against Human Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116)

The anti-proliferative and cytotoxic effects of pyrimidine derivatives have been extensively studied against a panel of human cancer cell lines.

Several pyrazolo[3,4-d]pyrimidine derivatives have shown significant cytotoxic activity against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cell lines, with some compounds exhibiting superior potency compared to the standard drug Sorafenib. nih.gov Similarly, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have displayed remarkable cytotoxicity against MCF-7 and HepG2 cells. nih.gov The anti-proliferative activity of 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole has been reported to inhibit the growth of HCT-15 and MCF-7 cells in a dose and time-dependent manner. researchgate.net

Thieno[2,3-d]pyrimidine derivatives have also been a focus of anticancer research. For example, 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have been tested for their anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov Furthermore, certain 5-arylthieno[2,3-d]pyrimidines have demonstrated cytotoxicity against the MCF-7 cell line with low nanomolar IC50 values. nih.gov

Below is an interactive table summarizing the cytotoxic activity of various pyrimidine derivatives against different cancer cell lines.

| Compound Class | Cell Line | Activity | Reference |

| Pyrazolo[3,4-d]pyrimidines | MCF-7, HCT-116, HepG-2 | Superior to Sorafenib | nih.gov |

| Pyrido[2,3-d]pyrimidines | MCF-7, HepG-2 | Remarkable cytotoxicity | nih.gov |

| Thieno[2,3-d]pyrimidines | MCF-7, MDA-MB-231 | Anti-proliferative | nih.gov |

Antimicrobial Activity (Antibacterial, Antifungal) Spectrum Analysis

The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Pyrimidine and its derivatives have shown promise in this area.

Pyrimidine derivatives are recognized for a broad range of biological activities, including antibacterial and antifungal properties. researchgate.net For instance, a study on novel pyrimidine-2,4-dione derivatives connected with 2H-thiopyran showed significant antifungal activity against Candida albicans, with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.25 µg/mL. researchgate.net Chalcones based on 5-acetyl pyrimidine-2,4,6-(1H,3H,5H)-trione have also been synthesized and shown to possess both antifungal and antibacterial activity. researchgate.net

Furthermore, certain biphenyl (B1667301) and dibenzofuran (B1670420) derivatives have exhibited potent antibacterial activities against antibiotic-resistant Gram-positive and Gram-negative pathogens. nih.gov A patent has also been filed for an antimicrobial mixture containing 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one (B1419794) and a diol, which demonstrates synergistic antimicrobial activity. google.com

Antiviral Activity Evaluation (e.g., against HIV, SARS-CoV-2, Herpes Simplex Virus)

The antiviral potential of pyrimidine derivatives has been explored against several viruses.

As mentioned in the enzyme inhibition section, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine and 5'-triphosphates of 5-substituted uridine (B1682114) analogs have shown inhibitory activity against HIV-1 reverse transcriptase. nih.govnih.gov While the triazolo[1,5-a]pyrimidines did not show antiviral activity in cell-based assays against the HIV-1 IIIB strain, their ability to inhibit a key viral enzyme suggests a potential avenue for further development. nih.gov

Research on other compounds has demonstrated direct antiviral effects. For example, certain antimicrobial peptoids have exhibited potent in vitro antiviral activity against both Herpes Simplex Virus-1 (HSV-1) and SARS-CoV-2 by disrupting the viral envelope. nih.govnih.gov

Investigations of Other Biological Activities (e.g., Anti-inflammatory, Anxiolytic, Anticonvulsant)

Research into pyrimidine derivatives, the structural class to which 5-(3-ethoxyphenyl)pyrimidine-2,4-diol belongs, has uncovered a wide spectrum of biological activities. These compounds are recognized for their anti-inflammatory, anxiolytic, and anticonvulsant potential, demonstrated through various preclinical models.

Anti-inflammatory Activity: The pyrimidine scaffold is a cornerstone in the development of anti-inflammatory agents. nih.govnih.gov These compounds often exert their effects by inhibiting key inflammatory mediators. nih.gov The mechanisms of action for pyrimidine-based anti-inflammatory agents frequently involve the suppression of cyclooxygenase (COX-1 and COX-2) enzymes, which in turn reduces the production of prostaglandins (B1171923). nih.gov Studies on various pyrimidine analogues have confirmed their ability to inhibit not only prostaglandins but also other critical components of the inflammatory cascade, such as nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and various cytokines and chemokines. nih.gov The GPR84 receptor, a known target for certain pyrimidine derivatives, is closely linked to inflammation, with its expression being upregulated during inflammatory responses and playing a role in regulating pro-inflammatory cytokines like IL-12. guidetopharmacology.orgresearchgate.net

Anxiolytic Activity: Certain fused pyrimidine heterocyclic systems have demonstrated notable neurotropic activity, including anxiolytic effects. In preclinical studies using models like the "elevated plus-maze" and "open field" tests, derivatives of pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines showed significant anti-anxiety properties. nih.gov The mechanism for such pyrimidine derivatives can be linked to the modulation of the GABA-A receptor complex. For instance, the pyrazolo-[1,5-a]-pyrimidine derivative DOV 51892 has been identified as an anxioselective agent that enhances GABA-gated currents, a mechanism shared with benzodiazepines but with potentially greater selectivity. nih.gov

Anticonvulsant Activity: The anticonvulsant properties of pyrimidine derivatives have been extensively investigated. Various derivatives of 2-thioxo-dihydropyrimidin-4(1H)-one have shown efficacy in rodent models of seizures, including the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. japsonline.com In these studies, specific compounds were found to decrease the severity and number of seizures while increasing their latency. japsonline.com Research on related heterocyclic structures, such as pyrrolidine-2,5-dione derivatives, has identified compounds with broad-spectrum anticonvulsant activity. nih.govnih.govmdpi.com The mechanisms underlying this activity are often complex, potentially involving the inhibition of voltage-gated sodium and calcium channels. nih.govmdpi.com

Receptor Binding Studies (e.g., GPR84, Adenosine (B11128) Receptors)

GPR84: The G protein-coupled receptor 84 (GPR84) has emerged as a significant target for pyrimidine-2,4-diol derivatives. GPR84 is recognized as a pro-inflammatory receptor, primarily expressed in immune cells like monocytes, macrophages, and neutrophils. guidetopharmacology.orgnih.gov Its activation is linked to inflammatory and immune responses. guidetopharmacology.org

Structurally related compounds to this compound have been identified as potent agonists of GPR84. For example, 2-(hexylthio)pyrimidine-4,6-diol (also known as ZQ-16) and 6-n-octylaminouracil (6-OAU), which share the pyrimidine-diol core, are well-characterized GPR84 agonists. researchgate.netnih.gov These agonists bind to the orthosteric site of the receptor. nih.gov Activation of GPR84 by these ligands initiates downstream signaling cascades involving Gαi proteins, leading to the phosphorylation of Akt and ERK, and the activation of NF-κB, ultimately enhancing the expression of inflammatory mediators like TNFα and IL-6. researchgate.net

| Compound | Agonist Type | Reported Activity / Potency | Reference |

|---|---|---|---|

| 2-(hexylthio)pyrimidine-4,6-diol (ZQ-16) | Agonist | Identified as a GPR84 agonist through high-throughput screening. | nih.gov |

| 6-n-octylaminouracil (6-OAU) | Surrogate Agonist | Enhances expression of phosphorylated Akt, p-ERK, and inflammatory mediators. | researchgate.net |

| Embelin | Agonist | pEC50 = 6.7 +/- 0.3 | nih.gov |

| 3,3′-diindolylmethane (DIM) | Allosteric Activator / Agonist | pEC50 = 5.9 +/- 0.1 | nih.gov |

Adenosine Receptors: Adenosine receptors, particularly the A₂A subtype (A₂AAR), are implicated in regulating inflammation, and their activation can protect against tissue damage. nih.gov While direct binding studies of this compound on adenosine receptors are not detailed, the structural characteristics of pyrimidine derivatives make them plausible candidates for interaction. Molecular modeling studies of the A₂AAR have identified key pharmacophore features necessary for ligand binding, including aromatic ring interactions and hydrogen bond acceptor groups. nih.gov Given the aromatic and hydrogen-bonding capabilities of the pyrimidine-diol scaffold, it represents a class of compounds with the potential for development as adenosine receptor modulators for inflammatory conditions. nih.gov

Modulation of Multidrug Resistance Mechanisms

The pyrimidine scaffold shows potential in strategies aimed at overcoming multidrug resistance (MDR) in cancer therapy. While direct evidence for this compound is not available, related compounds have demonstrated activities relevant to modulating chemoresistance.

Structure Activity Relationship Sar Investigations of 5 3 Ethoxyphenyl Pyrimidine 2,4 Diol Analogs

Impact of Substitutions on the Pyrimidine (B1678525) Core Activity Profile

The pyrimidine-2,4-diol core is fundamental to the biological activity of this class of compounds. Substitutions at various positions on this heterocyclic ring can modulate potency, selectivity, and pharmacokinetic properties.

The nitrogen atoms at positions 1 and 3, and the carbonyl groups at positions 2 and 4 are key features for interaction with biological targets, often through hydrogen bonding. Substitution at the N-1 and N-3 positions of the pyrimidine ring is a common strategy to alter the activity of uracil (B121893) analogs. For instance, in a series of 2,4(1H,3H)-pyrimidinedione derivatives developed as HIV-1 reverse transcriptase inhibitors, the introduction of homocyclic moieties at the N-1 position resulted in significant antiviral activity. Specifically, cyclopropyl, phenyl, and cyclopentenyl substitutions at N-1 were found to greatly contribute to the antiviral potency. researchgate.net

Modifications at the C-6 position of the pyrimidine ring have also been shown to be important. The addition of a benzoyl group at the C-6 position of certain pyrimidinedione analogues enhanced their antiviral activity. researchgate.net In other studies on 6-substituted uracil derivatives, the nature of the substituent at C-6 was shown to affect cell viability and proliferation. e3s-conferences.org

The replacement of the oxygen atoms of the diol group can also have a profound impact. For example, the synthesis of thieno[2,3-d]pyrimidine-2,4-dithiones, where both carbonyls are replaced by thiocarbonyls, has been explored to generate compounds with potential antiviral and antibacterial activities. nih.gov Similarly, the development of 2-thiopyrimidine-4-ones as dual inhibitors of BRD4 and PLK1 highlights the significance of modifications to the pyrimidine core in achieving desired biological effects. mdpi.com

The following table summarizes the impact of various substitutions on the pyrimidine core based on studies of analogous compounds.

| Position of Substitution | Substituent | Observed Impact on Activity of Analogs | Reference Compound Class |

| N-1 | Cyclopropyl, Phenyl | Increased antiviral activity | 2,4(1H,3H)-pyrimidinediones researchgate.net |

| C-6 | Benzoyl | Enhanced antiviral activity | 2,4(1H,3H)-pyrimidinediones researchgate.net |

| C-2, C-4 | Thio (C=S) | Conferred antibacterial/antiviral properties | thieno[2,3-d]pyrimidine-2,4-dithiones nih.gov |

| C-2 | Aryl-2-oxoethylthio | Excellent cytotoxicity against MDA-MB-231 cells | 5-aryl ethylidene amino-2-substituted thiopyrimidine-4-ones mdpi.com |

Stereochemical Influence of the Ethoxyphenyl Moiety

While specific studies on the stereochemical influence of the 3-ethoxyphenyl group in 5-(3-ethoxyphenyl)pyrimidine-2,4-diol are not widely available, the principles of stereochemistry in drug design suggest that the spatial arrangement of this substituent is likely to be a critical determinant of biological activity. The ethoxy group at the meta-position of the phenyl ring introduces a degree of conformational flexibility. The orientation of the phenyl ring relative to the pyrimidine core, and the conformation of the ethyl group, can affect how the molecule fits into a target's binding site.

In many classes of drugs, chirality has a profound impact on biological activity, as enantiomers can exhibit different potencies, efficacies, and metabolic profiles. Although this compound itself is not chiral, the introduction of chiral centers, for instance by substitution on the ethyl group of the ethoxy moiety or by creating a chiral axis due to hindered rotation, could lead to stereoisomers with distinct biological activities.

For related heterocyclic compounds, stereochemistry has been shown to be pivotal. For example, in a study of nature-inspired 3-Br-acivicin isomers, only those with a specific stereochemistry ((5S, αS)) displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding is crucial for their biological effect. This highlights the general importance of stereochemical considerations in the design of bioactive molecules.

Bioisosteric Replacements of Key Functional Groups

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound while retaining its primary biological activity. nih.gov For this compound, several functional groups are amenable to bioisosteric replacement.

Ethoxyphenyl Moiety: The 3-ethoxyphenyl group can be replaced by a variety of other moieties to explore different interactions with the target protein. For instance, replacing the ether linkage with a thioether or an amine could alter the electronic properties and hydrogen bonding capacity. The phenyl ring itself could be substituted with other aromatic or heteroaromatic rings, such as thiophene (B33073), pyridine, or furan, to probe the effects of size, shape, and electronics on activity. In a study of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, the substitution on the phenyl ring at a related position was shown to be beneficial for inhibitory potency. nih.gov

Pyrimidine-2,4-diol Core: The carbonyl groups of the uracil ring are key hydrogen bond acceptors. They can be bioisosterically replaced to modulate these interactions. For example, as mentioned earlier, replacing a carbonyl with a thiocarbonyl group (C=O to C=S) is a common bioisosteric modification that can alter the compound's activity. nih.govmdpi.com The development of thieno[2,3-d]pyrimidines as isosteres of other pyrimidine derivatives has also been a successful strategy. nih.gov The entire pyrimidine-2,4-diol ring could be replaced by other heterocyclic systems that maintain a similar spatial arrangement of key functionalities, a strategy known as scaffold hopping. nih.gov For example, thiazolo[4,5-d]pyrimidines are considered purine (B94841) antagonists and have been investigated for their therapeutic potential. mdpi.com

The table below presents potential bioisosteric replacements for the key functional groups of this compound based on general medicinal chemistry principles and studies on related compounds.

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement | Reference Class |

| 3-Ethoxy Group (-OEt) | 3-Methoxy (-OMe), 3-Isopropoxy (-OPr) | Modulate size and lipophilicity | General SAR |

| 3-Ethoxy Group (-OEt) | 3-Thioethoxy (-SEt) | Alter electronic character and H-bonding | General SAR |

| Phenyl Ring | Thiophene, Pyridine, Furan | Modify aromaticity and H-bonding potential | 5-aryl-pyrimidines nih.gov |

| Carbonyl Group (C=O) | Thiocarbonyl (C=S) | Alter H-bonding and electronic properties | thienopyrimidine-2,4-dithiones nih.gov |

| Pyrimidine-2,4-diol Scaffold | Thiazolo[4,5-d]pyrimidine (B1250722) | Scaffold hopping to explore new interactions | Thiazolo[4,5-d]pyrimidines mdpi.com |

Correlation between Physicochemical Parameters and Biological Potency

The biological potency of a compound is often correlated with its physicochemical properties, such as lipophilicity (logP), electronic effects of substituents (Hammett constants), and steric parameters.

Lipophilicity: The lipophilicity of a molecule influences its absorption, distribution, metabolism, and excretion (ADME) properties. For pyrimidine derivatives, altering lipophilicity through substitution has been shown to impact biological activity. For example, the introduction of a trifluoromethyl group, which is highly lipophilic, into a thiazolo[4,5-d]pyrimidine structure was explored to improve bioavailability. mdpi.com

Electronic Effects: The electronic nature of substituents on the 5-phenyl ring can significantly affect potency. Electron-donating groups (like the ethoxy group) or electron-withdrawing groups can alter the electron density of the aromatic ring and its interaction with the biological target. In a series of aminopyrimidine-2,4-diones, the introduction of an electron-withdrawing nitro group on the substituted aryl moiety was found to decrease cytotoxic activity, indicating the importance of electronic effects. mdpi.com

Steric Factors: The size and shape of substituents also play a crucial role. The steric bulk of substituents can influence the compound's ability to fit into the binding pocket of a target protein. The selection of substituents with appropriate steric properties is a key aspect of optimizing biological activity.

A quantitative structure-activity relationship (QSAR) study could be employed to build a mathematical model correlating these physicochemical parameters with the biological potency of a series of this compound analogs. Such a model would be invaluable for the rational design of new, more potent compounds.

Identification of Biological Targets and Molecular Mechanisms of 5 3 Ethoxyphenyl Pyrimidine 2,4 Diol

Detailed Analysis of Ligand-Target Interaction Networks

A detailed analysis of the ligand-target interaction networks for 5-(3-Ethoxyphenyl)pyrimidine-2,4-diol is not available in the current body of scientific research. Such an analysis would typically involve techniques like molecular docking and co-crystallography to visualize the binding of the compound to its target protein at an atomic level. While molecular docking studies have been performed on other pyrimidine (B1678525) derivatives to predict their binding modes with targets like cyclin-dependent protein kinase 2 (CDK-2) and B-cell lymphoma 2 (Bcl-2), similar studies for this compound have not been published.

Cellular Pathway Modulation by the Compound

The specific cellular pathways modulated by this compound have not been experimentally determined. Research on analogous compounds provides some clues as to potential pathways that could be affected. For example, some pyrimidine derivatives have been shown to influence the ERK signaling pathway, which is crucial for cell growth and differentiation. Additionally, the inhibition of the pyrimidine biosynthesis pathway by certain pyrimidine analogs has been linked to the induction of an innate immune response. Whether this compound acts through similar mechanisms remains to be investigated.

Gene Expression Profiling in Response to Compound Exposure

Currently, there are no published studies on the gene expression profiling of cells in response to exposure to this compound. Such studies, often conducted using techniques like microarray or RNA-sequencing, would provide a global view of the transcriptional changes induced by the compound and offer insights into its mechanism of action and potential therapeutic effects or toxicities.

Lead Optimization and Rational Analog Design for 5 3 Ethoxyphenyl Pyrimidine 2,4 Diol

Principles for Enhancing Potency and Selectivity

The primary goal of lead optimization is to refine a hit compound to improve its desired pharmacological properties, chiefly potency and selectivity. danaher.com For 5-(3-Ethoxyphenyl)pyrimidine-2,4-diol, this process would involve systematic structural modifications to maximize interactions with the intended biological target while minimizing off-target effects.

Potency Enhancement: Potency is a measure of the concentration of a drug required to produce a specific effect. Enhancing the potency of this compound would involve modifying its structure to achieve a better fit within the target's binding site. Key strategies would include:

Exploring Hydrophobic Pockets: The 3-ethoxyphenyl group likely occupies a hydrophobic region of the target protein. Modifications, such as altering the length of the alkyl chain (e.g., from ethoxy to methoxy (B1213986) or propoxy) or introducing substituents on the phenyl ring (e.g., chloro, methyl), could probe the size and nature of this pocket to improve binding affinity.

Optimizing Hydrogen Bonds: The pyrimidine-2,4-diol core contains multiple hydrogen bond donors and acceptors. k-state.edu These are critical for anchoring the molecule in the active site. Modifying the substitution pattern on the pyrimidine (B1678525) ring could alter the electronic nature and geometry of these interactions, leading to stronger binding.

Selectivity Enhancement: Selectivity is crucial for minimizing side effects. It is achieved by designing analogs that exploit differences between the intended target and other related proteins. For this compound, selectivity could be improved by:

Targeting Unique Residues: Introducing functional groups that form specific interactions (e.g., ionic bonds, halogen bonds) with amino acid residues unique to the target's binding site can significantly enhance selectivity.

Conformational Constraint: Introducing rigid elements, such as replacing the flexible ether linkage with a more constrained group or creating a fused ring system, can lock the molecule into a conformation that is preferred by the intended target but not by off-targets.

Rational Design of Novel Derivatives based on SAR Insights

Structure-Activity Relationship (SAR) studies are fundamental to rational drug design, systematically correlating changes in a molecule's structure with changes in its biological activity. patsnap.com For this compound, a hypothetical SAR exploration would involve synthesizing and testing a matrix of analogs to understand the contribution of each part of the molecule.

A rational design strategy would dissect the molecule into three key regions for modification:

The Pyrimidine-2,4-diol Core: This unit is likely essential for core binding interactions.

The Phenyl Ring: Its substitution pattern can be altered to probe electronic and steric requirements.

The Ether Linkage: The ethoxy group can be varied to explore a hydrophobic pocket.

The insights from these studies would guide the design of more potent and selective compounds. For instance, if adding a small electron-withdrawing group at the 4-position of the phenyl ring increases activity, this suggests the presence of a nearby hydrogen bond donor on the target protein.

Interactive Table: Hypothetical Structure-Activity Relationship (SAR) for Analogs of this compound

| Compound ID | R1 (Phenyl Substitution) | R2 (Ether Group) | Hypothetical IC₅₀ (nM) | SAR Rationale |

| Parent | 3-Ethoxy | -OCH₂CH₃ | 1000 | Starting lead compound. |

| Analog A | 3-Methoxy | -OCH₃ | 1200 | Shorter alkyl chain may reduce hydrophobic interaction. |

| Analog B | 3-Isopropoxy | -OCH(CH₃)₂ | 800 | Branched alkyl may provide better steric fit. |

| Analog C | 4-Fluoro-3-ethoxy | -OCH₂CH₃ | 500 | Fluoro group may form favorable halogen bond or electronic interaction. |

| Analog D | 3,5-Dimethoxy | -OCH₃ | 1500 | Additional group may cause steric clash. |

| Analog E | 3-Trifluoromethoxy | -OCF₃ | 300 | Potent electron-withdrawing group may enhance binding. |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. acs.orgnih.gov This approach would be highly effective for exploring the SAR of this compound efficiently.

A combinatorial library could be generated using a convergent synthetic route where key building blocks are varied. For example:

Scaffold: A common precursor, such as 5-bromopyrimidine-2,4-diol.

Building Block A: A diverse set of commercially available substituted phenylboronic acids for introduction via a Suzuki coupling reaction.

Building Block B: For analogs targeting the ether linkage, a library could be built from a 5-(3-hydroxyphenyl)pyrimidine-2,4-diol intermediate, which is then reacted with a variety of alkyl halides.

This strategy allows for the creation of hundreds or thousands of unique compounds in parallel, which can then be screened to quickly identify promising candidates and build a comprehensive SAR map. nih.govacs.org

Scaffold Hopping and Bioisosterism in Lead Generation

Scaffold hopping is an advanced drug design strategy used to identify novel molecular cores that retain the essential binding interactions of the original lead compound but possess improved properties, such as better pharmacokinetics or a more favorable intellectual property position. nih.govacs.orgdigitellinc.com

For this compound, scaffold hopping could involve:

Replacing the Pyrimidine-2,4-diol Core: The core could be replaced with other heterocyclic systems that maintain a similar arrangement of hydrogen bond donors and acceptors. Potential isosteres include thieno[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, or even non-fused systems like substituted hydantoins. nih.gov

These approaches can lead to the discovery of entirely new chemical series with superior drug-like properties. acs.org

Strategies for Improving Druglike Properties (e.g., Lipinski's Rule of Five adherence)

A successful drug must not only be potent and selective but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Lipinski's Rule of Five provides a set of guidelines to assess the "druglikeness" of a compound, particularly its potential for oral bioavailability.

The rules are:

Molecular Weight (MW) ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

The parent compound, this compound, adheres well to these rules. bldpharm.com During lead optimization, it is critical to track these properties for all new analogs. For example, while adding large, greasy substituents might increase potency, it could also increase the molecular weight and LogP to unfavorable levels, leading to poor solubility or absorption. Strategies to improve druglike properties often involve a multi-parameter optimization where potency, selectivity, and ADME properties are balanced. This can include reducing lipophilicity to improve metabolic stability or introducing polar groups to enhance solubility. acs.org

Interactive Table: Predicted Physicochemical Properties of Hypothetical Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |

| Parent Compound | C₁₂H₁₂N₂O₃ | 232.24 bldpharm.com | 1.6 | 3 | 5 | 0 |

| Analog F (Thioether) | C₁₂H₁₂N₂O₂S | 248.30 | 2.1 | 3 | 4 | 0 |

| Analog G (Amine) | C₁₂H₁₃N₃O₂ | 231.25 | 1.3 | 4 | 4 | 0 |

| Analog H (4'-OH) | C₁₂H₁₂N₂O₄ | 248.24 | 1.1 | 4 | 6 | 0 |

Future Perspectives and Research Directions

Exploration of Novel Therapeutic Areas for Pyrimidine-2,4-diol Derivatives

The pyrimidine (B1678525) framework is a well-established pharmacophore found in numerous approved drugs, particularly in oncology and virology. gsconlinepress.comjacsdirectory.com Pyrimidine derivatives are known to interfere with DNA synthesis, which is crucial for rapidly dividing cancer cells. mdpi.com Beyond these traditional areas, the structural diversity achievable with the pyrimidine-2,4-diol core suggests a wealth of untapped therapeutic potential. mdpi.comnih.gov Future research is poised to explore the efficacy of derivatives like 5-(3-Ethoxyphenyl)pyrimidine-2,4-diol in a broader range of diseases.

Emerging research points towards potential applications in:

Neurodegenerative Diseases: The role of certain kinases and enzymes in the progression of diseases like Alzheimer's presents new targets for pyrimidine derivatives. mdpi.com

Inflammatory Conditions: The ability to modulate inflammatory pathways and cytokine release could position these compounds as treatments for various inflammatory disorders. nih.gov

Metabolic Disorders: Given their structural similarities to endogenous molecules, pyrimidine-2,4-diols are being investigated for their role in managing metabolic diseases, including diabetes. gsconlinepress.commdpi.com

Infectious Diseases: The rise of antibiotic resistance necessitates novel chemical scaffolds, and pyrimidine derivatives are being explored for their antibacterial and antifungal properties. gsconlinepress.com

A summary of potential new applications is presented below:

| Therapeutic Area | Potential Biological Target/Mechanism |

| Neurodegenerative Disorders | Kinase Inhibition, Enzyme Modulation |

| Inflammatory Diseases | Cytokine Release Inhibition, JAK-STAT Pathway Inhibition nih.gov |

| Metabolic Disorders | GPR119 Agonism preprints.org |

| Bacterial Infections | DNA Intercalation, Inhibition of Bacterial Growth gsconlinepress.com |